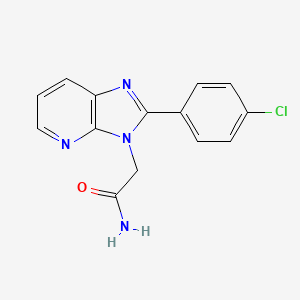

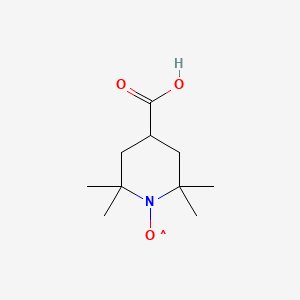

4-Carboxy-TEMPO

Übersicht

Beschreibung

4-Carboxy-TEMPO (4-carboxy-2,2,6,6-tetramethylpiperidine 1-oxyl) is a nitroxide radical compound. Nitroxides are stable free radicals with applications in various fields due to their unique properties. In the case of this compound, it has been widely studied for its catalytic and antioxidant properties .

Wissenschaftliche Forschungsanwendungen

4-Carboxy-TEMPO findet Anwendung in:

Katalyse: Als Katalysator für Oxidationsreaktionen.

Antioxidans: Aufgrund seiner Radikalfänger-Eigenschaften.

Biologische Studien: Verwendung in der Elektronenspinresonanz (ESR)-Spektroskopie zur Überwachung der Produktion reaktiver Sauerstoffspezies (ROS) in vivo.

5. Wirkmechanismus

Die antioxidative Wirkung der Verbindung beruht auf ihrer Fähigkeit, freie Radikale zu fangen und Zellen vor oxidativem Schaden zu schützen. Sie interagiert mit ROS und stabilisiert diese, wodurch weitere Schäden verhindert werden.

Wirkmechanismus

Target of Action

Tempo Carboxylic Acid, also known as 4-Carboxy-TEMPO, is a stable nitroxyl radical . Its primary targets are various organic compounds, particularly alcohols . It serves as a catalyst in oxidation reactions .

Mode of Action

This compound interacts with its targets through a process of oxidation . It is used as a catalyst in these reactions, facilitating the conversion of primary alcohols to carboxylic acids . The reactivity of this compound can be steered by substitution in position 4 .

Biochemical Pathways

The compound affects the oxidation pathways of organic compounds . In the presence of this compound, primary and secondary alcohols are oxidized to the corresponding aldehydes and ketones . This process impacts various biochemical pathways, particularly those involving the metabolism of alcohols.

Pharmacokinetics

It’s known that the compound’s effectiveness as a catalyst in oxidation reactions can be influenced by factors such as concentration and the presence of other compounds .

Result of Action

The primary result of this compound’s action is the oxidation of alcohols to aldehydes, ketones, or carboxylic acids . This can lead to changes in the molecular structure of the target compounds, potentially altering their function or properties.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of oxygen and certain other compounds can enhance its effectiveness as a catalyst in oxidation reactions . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH.

Biochemische Analyse

Biochemical Properties

Tempo carboxylic acid plays a crucial role in biochemical reactions, primarily as an oxidizing agent. It interacts with various enzymes, proteins, and biomolecules. For instance, it catalyzes the oxidation of primary alcohols to aldehydes and carboxylic acids in the presence of sodium hypochlorite and sodium bromide . The interaction involves the formation of a nitroxyl radical, which facilitates the transfer of electrons from the substrate to the oxidizing agent. This process is highly selective and efficient, making Tempo carboxylic acid a valuable tool in organic synthesis.

Cellular Effects

Tempo carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the oxidation state of cellular components, leading to changes in redox signaling pathways . This can result in alterations in gene expression and metabolic flux, impacting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, Tempo carboxylic acid can induce oxidative stress in cells, which may lead to cellular damage if not properly regulated.

Molecular Mechanism

The molecular mechanism of Tempo carboxylic acid involves its action as a nitroxyl radical. It exerts its effects by facilitating the transfer of electrons from substrates to oxidizing agents. This process involves the formation of a nitroxyl radical intermediate, which can interact with various biomolecules, including enzymes and proteins . Tempo carboxylic acid can also inhibit or activate specific enzymes, leading to changes in metabolic pathways and gene expression. For example, it can inhibit alcohol dehydrogenase, preventing the conversion of alcohols to aldehydes and ketones .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tempo carboxylic acid can change over time. Its stability and degradation are influenced by factors such as pH, temperature, and the presence of other chemicals . Studies have shown that Tempo carboxylic acid remains stable under neutral to slightly basic conditions but can degrade under highly acidic or basic conditions. Long-term exposure to Tempo carboxylic acid can lead to cumulative oxidative stress in cells, potentially resulting in cellular damage and altered function.

Dosage Effects in Animal Models

The effects of Tempo carboxylic acid vary with different dosages in animal models. At low doses, it can effectively catalyze oxidation reactions without causing significant toxicity . At high doses, Tempo carboxylic acid can induce oxidative stress and toxicity, leading to adverse effects such as tissue damage and inflammation. Studies have identified threshold doses beyond which the toxic effects become pronounced, highlighting the importance of dose optimization in experimental settings.

Metabolic Pathways

Tempo carboxylic acid is involved in various metabolic pathways, particularly those related to oxidation-reduction reactions. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, influencing the conversion of alcohols to aldehydes and carboxylic acids . Additionally, Tempo carboxylic acid can affect the tricarboxylic acid (TCA) cycle by altering the redox state of cellular components, impacting metabolic flux and energy production .

Transport and Distribution

Within cells and tissues, Tempo carboxylic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of Tempo carboxylic acid within tissues is influenced by factors such as its chemical properties, the presence of transporters, and the local microenvironment. This can affect its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of Tempo carboxylic acid is determined by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, Tempo carboxylic acid may localize to the mitochondria, where it can influence mitochondrial function and redox balance. Understanding its subcellular localization is crucial for elucidating its role in cellular processes and potential therapeutic applications.

Vorbereitungsmethoden

a. Synthesewege

Die Synthese von 4-Carboxy-TEMPO beinhaltet die Einführung einer Carbonsäuregruppe in das TEMPO-Gerüst. Eine gängige Methode ist die Oxidation von 2,2,6,6-Tetramethylpiperidin mit Natriumhypochlorit (NaClO) oder anderen Oxidationsmitteln. Das resultierende this compound kann gereinigt und isoliert werden.

b. Reaktionsbedingungen

Die Oxidationsreaktion erfolgt typischerweise unter milden Bedingungen, und die Wahl des Oxidationsmittels und des Lösungsmittels beeinflusst die Ausbeute und Reinheit des Produkts.

c. Industrielle Produktion

Während this compound häufig in Forschungslaboren synthetisiert wird, beinhaltet seine industrielle Produktion die Skalierung des Syntheseprozesses. Die großtechnische Produktion kann kontinuierliche Strömungsreaktoren oder Batchprozesse verwenden.

Analyse Chemischer Reaktionen

4-Carboxy-TEMPO beteiligt sich an verschiedenen chemischen Reaktionen:

Oxidation: Es fungiert als Katalysator bei der Oxidation von regenerierter Cellulose (Viskose-Rayon) zu Celluronsäure.

Reduktion: Obwohl seltener, kann this compound Reduktionsreaktionen eingehen.

Substitution: Es kann mit Nukleophilen reagieren, um substituierte Derivate zu bilden.

Häufige Reagenzien umfassen Oxidationsmittel (z. B. NaClO), Reduktionsmittel und Nukleophile. Die Hauptprodukte hängen von den spezifischen Reaktionsbedingungen ab.

Vergleich Mit ähnlichen Verbindungen

4-Carboxy-TEMPO ist aufgrund seiner Carbonsäurefunktionalität einzigartig. Ähnliche Verbindungen umfassen andere Nitroxidradikale wie TEMPO selbst und seine Derivate.

Eigenschaften

IUPAC Name |

1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-9(2)5-7(8(12)13)6-10(3,4)11(9)14/h7,14H,5-6H2,1-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQKWFQBWZOJHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

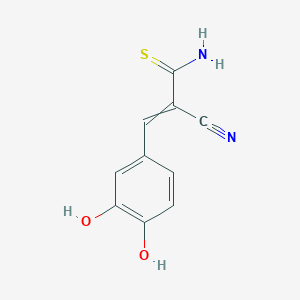

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

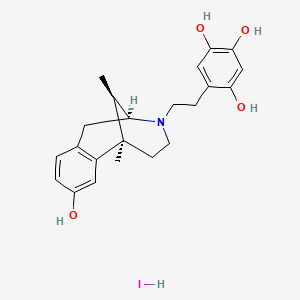

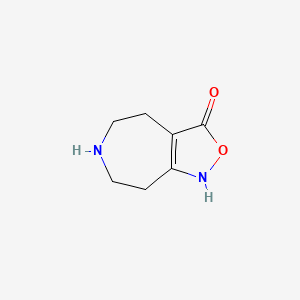

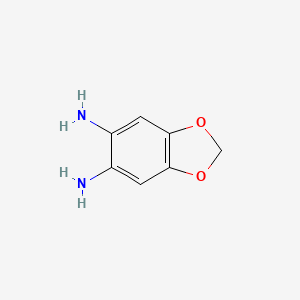

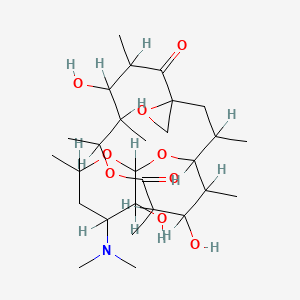

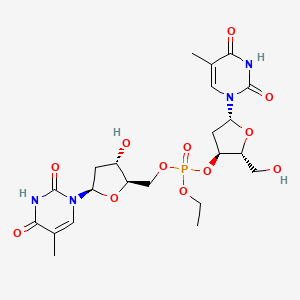

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.